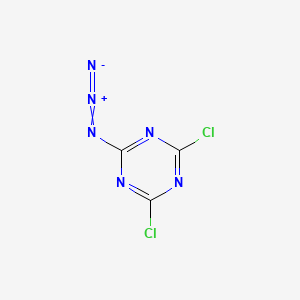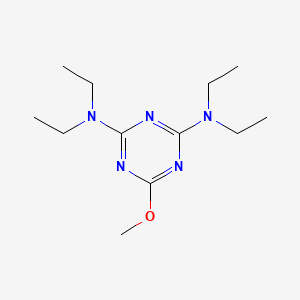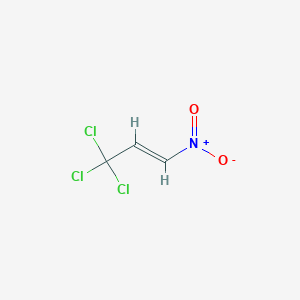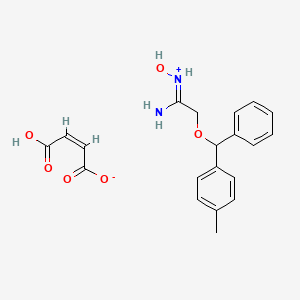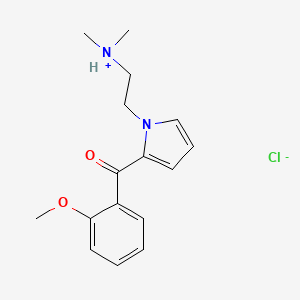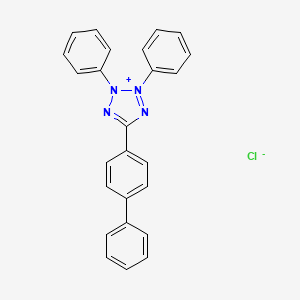
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride is a chemical compound known for its applications in various scientific fields. It is a tetrazolium salt, which is often used as a redox indicator in biochemical experiments. The compound is characterized by its ability to undergo reduction to form colored formazans, making it useful in assays that measure cellular respiration and viability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride typically involves the reaction of appropriate phenyl-substituted hydrazines with nitrous acid to form the corresponding diazonium salts. These diazonium salts are then reacted with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form colored formazans, which are used as indicators in various assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines and thiols can react with the tetrazolium ring under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects through a redox mechanism. In its oxidized form, it is colorless, but upon reduction by cellular dehydrogenases, it forms a colored formazan. This color change is indicative of metabolic activity and is used to measure cell viability and respiration . The molecular targets involved in this process are primarily the enzymes that participate in cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays.
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Used for viability assays of eukaryotic cells and bacteria.
Uniqueness
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride is unique due to its specific structure, which allows it to form highly colored formazans upon reduction. This property makes it particularly useful in assays that require a clear and distinct color change to indicate metabolic activity .
Eigenschaften
Molekularformel |
C25H19ClN4 |
|---|---|
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
2,3-diphenyl-5-(4-phenylphenyl)tetrazol-2-ium;chloride |
InChI |
InChI=1S/C25H19N4.ClH/c1-4-10-20(11-5-1)21-16-18-22(19-17-21)25-26-28(23-12-6-2-7-13-23)29(27-25)24-14-8-3-9-15-24;/h1-19H;1H/q+1;/p-1 |
InChI-Schlüssel |
JVLIEOLHVQANNP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN([N+](=N3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


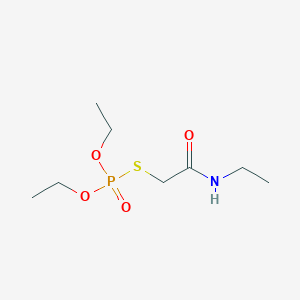
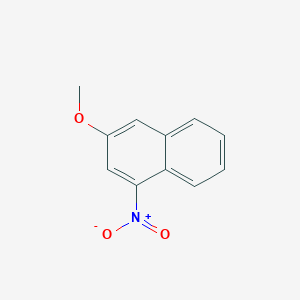
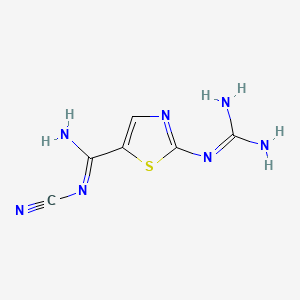

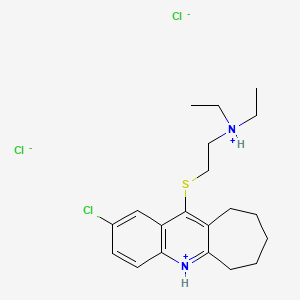

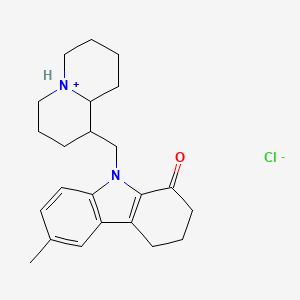
![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)
